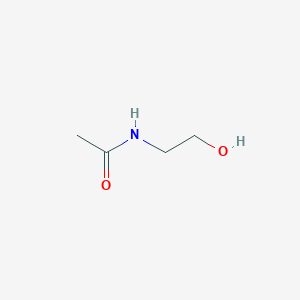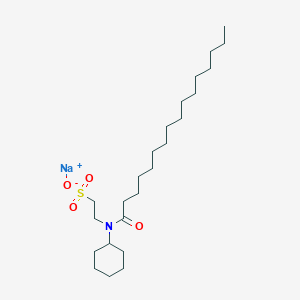
Sodium N-cyclohexyl-N-palmitoyltaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-cyclohexyl-N-palmitoyltaurate (C16-Tauro) is a surfactant that is commonly used in scientific research. It is a synthetic detergent that has been shown to have a number of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Sodium N-cyclohexyl-N-palmitoyltaurate is believed to involve the disruption of lipid-lipid and lipid-protein interactions in biological membranes. This allows membrane proteins to be solubilized and isolated in their native state. Sodium N-cyclohexyl-N-palmitoyltaurate has also been shown to alter the physical properties of lipid bilayers, such as membrane fluidity and curvature.
Efectos Bioquímicos Y Fisiológicos
Sodium N-cyclohexyl-N-palmitoyltaurate has been shown to have a number of biochemical and physiological effects. It has been shown to activate protein kinase C and to inhibit cholesterol synthesis in cells. Sodium N-cyclohexyl-N-palmitoyltaurate has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Sodium N-cyclohexyl-N-palmitoyltaurate is its ability to solubilize membrane proteins in their native state. This allows for the study of membrane proteins in their functional state, which is important for understanding their structure and function. However, Sodium N-cyclohexyl-N-palmitoyltaurate can also have detergent effects on proteins, which can lead to denaturation or loss of activity. In addition, Sodium N-cyclohexyl-N-palmitoyltaurate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Sodium N-cyclohexyl-N-palmitoyltaurate. One area of interest is the development of new surfactants that can solubilize membrane proteins with higher efficiency and fewer side effects. Another area of interest is the use of Sodium N-cyclohexyl-N-palmitoyltaurate in drug discovery, as it can be used to screen for compounds that interact with membrane proteins. Finally, there is a need for further research into the biochemical and physiological effects of Sodium N-cyclohexyl-N-palmitoyltaurate, particularly in the context of disease states.
Métodos De Síntesis
Sodium N-cyclohexyl-N-palmitoyltaurate is synthesized by reacting palmitic acid with cyclohexylamine to form N-cyclohexylpalmitamide. This is then reacted with taurine to form Sodium N-cyclohexyl-N-palmitoyltaurate. The synthesis method has been well established and is widely used in research.
Aplicaciones Científicas De Investigación
Sodium N-cyclohexyl-N-palmitoyltaurate is commonly used in scientific research as a detergent to solubilize and isolate membrane proteins. It has been shown to be effective in solubilizing a wide range of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. Sodium N-cyclohexyl-N-palmitoyltaurate has also been used in studies of lipid metabolism and as a tool for investigating the structure and function of biological membranes.
Propiedades
Número CAS |
132-43-4 |
|---|---|
Nombre del producto |
Sodium N-cyclohexyl-N-palmitoyltaurate |
Fórmula molecular |
C24H46NNaO4S |
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C24H47NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25(21-22-30(27,28)29)23-18-15-14-16-19-23;/h23H,2-22H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
VOXBATAAGDVURT-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Otros números CAS |
132-43-4 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



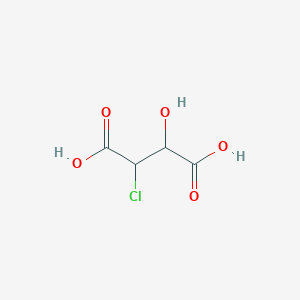
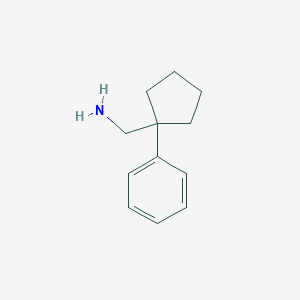
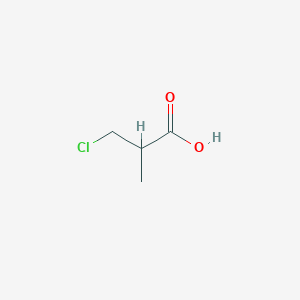
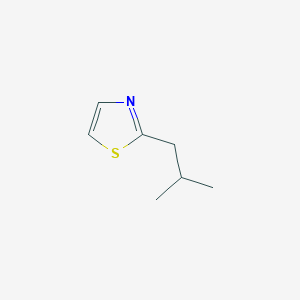
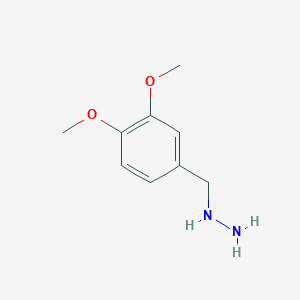
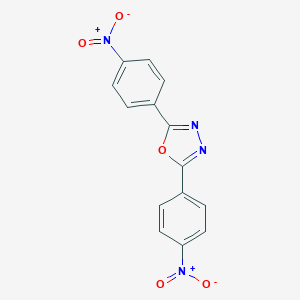
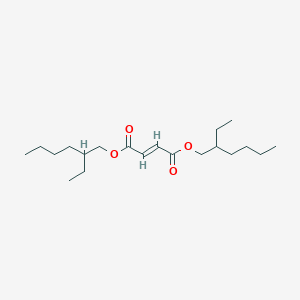
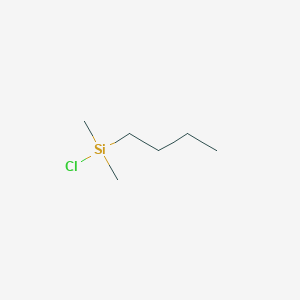
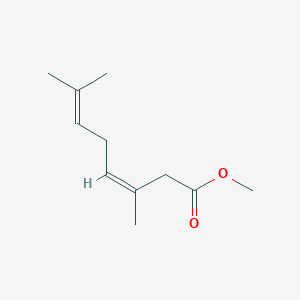
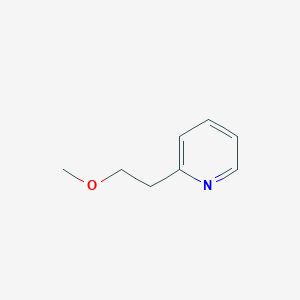
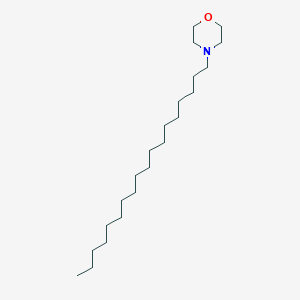
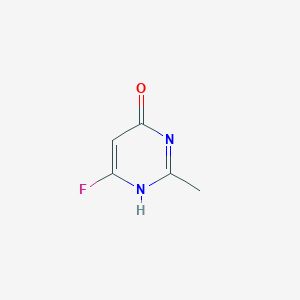
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
